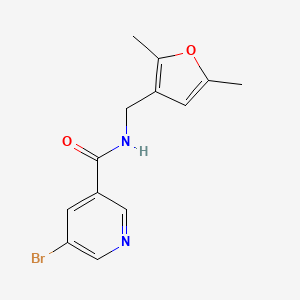

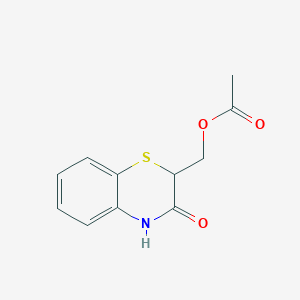

5-bromo-N-((2,5-dimethylfuran-3-yl)methyl)nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-((2,5-dimethylfuran-3-yl)methyl)nicotinamide is a chemical compound that has been used in scientific research for its potential therapeutic properties. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action and biochemical and physiological effects. In

Scientific Research Applications

Synthesis and Antiprotozoal Activity

A study details the synthesis of compounds related to 5-bromo-N-((2,5-dimethylfuran-3-yl)methyl)nicotinamide and their evaluation for antiprotozoal activity. The research highlights the preparation of diamidines and their prodrugs, showing significant in vitro and in vivo activity against Trypanosoma b. rhodesiense and Plasmodium falciparum, suggesting potential applications in treating diseases like sleeping sickness and malaria (Ismail et al., 2003).

DNA Damage Repair Stimulation

Another application area is the stimulation of DNA repair synthesis. Nicotinamide, a related compound, has been shown to stimulate the amount of DNA repair synthesis in human lymphocytes treated with damaging agents, providing insights into its potential for enhancing cellular repair mechanisms (Berger & Sikorski, 1980).

Receptor Affinity and Medicinal Chemistry

The chemical structure of this compound allows for the exploration of its interactions with various receptors. For instance, derivatives of nicotinamide have been evaluated for their affinity to 5-HT3 and dopamine D2 receptors, underscoring the compound's relevance in the development of new drugs targeting these receptors (Hirokawa et al., 1998).

Enzymatic and Molecular Interactions

Research has also focused on the interactions of nicotinamide and its analogs with enzymes, revealing how modifications to the nicotinamide structure, such as bromination, influence these interactions. These studies provide valuable information on the role of such compounds in biological systems and their potential therapeutic applications (Zappelli et al., 1976).

Anti-Tumor and Chemoresistance Modulation

Nicotinamide derivatives, including those structurally related to this compound, have shown potential in cancer research. For example, nicotinamide N-methyltransferase (NNMT) has been identified as a factor in tumor progression and drug resistance, with studies indicating that manipulation of NNMT levels can influence the sensitivity of cancer cells to chemotherapy (Ulanovskaya et al., 2013).

properties

IUPAC Name |

5-bromo-N-[(2,5-dimethylfuran-3-yl)methyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2O2/c1-8-3-10(9(2)18-8)6-16-13(17)11-4-12(14)7-15-5-11/h3-5,7H,6H2,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZIKHWXXZBOKOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)CNC(=O)C2=CC(=CN=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-N-({3-[(1E)-1-(methoxyimino)ethyl]-4,5-dihydro-1,2-oxazol-5-yl}methyl)-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B2821118.png)

![5-chloro-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2821120.png)

![1-[(3-chlorobenzyl)oxy]-2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazole](/img/structure/B2821121.png)

![Methyl 2-((2-(3-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate](/img/structure/B2821122.png)

![Pyridin-3-yl-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2821123.png)

![N-(4-methylcyclohexyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2821125.png)

![2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethoxyphenyl)acetamide](/img/no-structure.png)

![4-(furan-2-ylmethyl)-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2821132.png)

![N-[Cyano-(3,5-dichlorophenyl)methyl]-3-(oxan-4-yl)propanamide](/img/structure/B2821135.png)

![2-{2-[(4-Chlorobenzyl)sulfonyl]phenyl}-5-(4-chlorophenyl)-1,3,4-oxadiazole](/img/structure/B2821137.png)